molecular formula C21H22N2O4 B11482453 1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11482453
M. Wt: 366.4 g/mol
InChI Key: XZZMEWDLRRKYOG-ZPHPHTNESA-N
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Description

1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an aminopropyl group, a hydroxy group, a methoxyphenyl carbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the aminopropyl, hydroxy, methoxyphenyl carbonyl, and phenyl groups through various chemical reactions. Common reagents used in these reactions include amines, alcohols, and carbonyl compounds, under conditions such as reflux, catalysis, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The phenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropyl)-4-methylpiperazine: A compound with a similar aminopropyl group but different core structure.

    1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine: Contains a methoxyphenyl group similar to the target compound.

    1-(3-aminopropyl)piperidin-4-ol: Features an aminopropyl group and a hydroxy group, similar to the target compound.

Uniqueness

1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(4Z)-1-(3-aminopropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H22N2O4/c1-27-16-10-8-15(9-11-16)19(24)17-18(14-6-3-2-4-7-14)23(13-5-12-22)21(26)20(17)25/h2-4,6-11,18,24H,5,12-13,22H2,1H3/b19-17-

InChI Key

XZZMEWDLRRKYOG-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN)C3=CC=CC=C3)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN)C3=CC=CC=C3)O

Origin of Product

United States

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